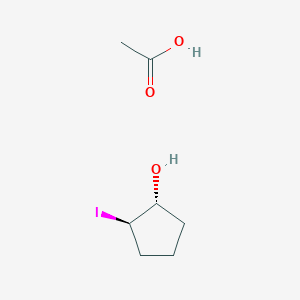![molecular formula C11H13NO4 B14609588 (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid CAS No. 59965-08-1](/img/structure/B14609588.png)
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a phenylcarbamoyl group attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes using palladium, ruthenium, or iron catalysts. These methods can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Varies based on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems . The phenylcarbamoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but lacks the 2-methyl group.
Ethyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has an ethyl group instead of a methyl group.
Propyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has a propyl group instead of a methyl group.
Uniqueness
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and receptors, making it distinct from its analogs .
Propiedades
Número CAS |
59965-08-1 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2S)-2-methyl-3-(phenylcarbamoyloxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)7-16-11(15)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clave InChI |
AGSYZLDTUFDHFV-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](COC(=O)NC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(COC(=O)NC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)







